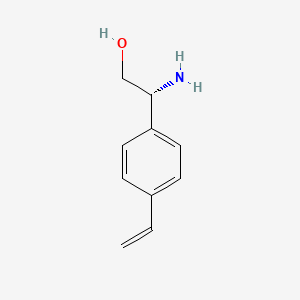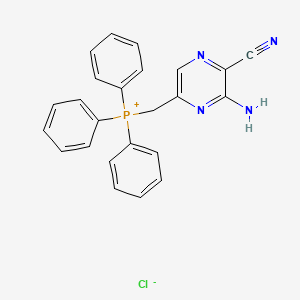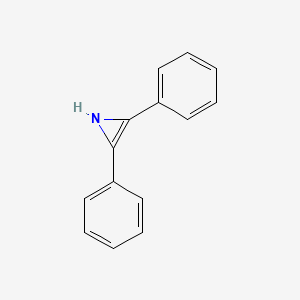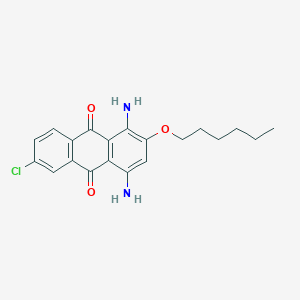
8-(Trifluoromethyl)phenanthridine-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Trifluoromethyl)phenanthridin-6(5H)-one is a chemical compound belonging to the phenanthridine family. Phenanthridines are nitrogen-containing heterocyclic compounds known for their significant biological activities and applications in various fields, including pharmaceuticals and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)phenanthridin-6(5H)-one typically involves the reaction of 2-isocyanobiphenyls with diarylphosphine oxides under photocatalytic conditions. This method is efficient and operates under mild, metal-free conditions using Rose Bengal as a catalyst and air as a terminal oxidant . Another method involves the reaction of 5-methoxyphenanthridin-6(5H)-ones with aryl Grignard reagents, providing phenanthridine derivatives under mild conditions .
Industrial Production Methods: Industrial production methods for phenanthridine derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of these processes .
Analyse Des Réactions Chimiques
Types of Reactions: 8-(Trifluoromethyl)phenanthridin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phenanthridine core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the phenanthridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted phenanthridine derivatives, which can exhibit enhanced biological and chemical properties .
Applications De Recherche Scientifique
8-(Trifluoromethyl)phenanthridin-6(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential as DNA-binding agents and fluorescent dyes.
Medicine: Phenanthridine derivatives have shown promise as anticancer, antimalarial, and antimicrobial agents.
Industry: The compound is used in the development of new materials with unique electronic and optical properties
Mécanisme D'action
The mechanism of action of 8-(Trifluoromethyl)phenanthridin-6(5H)-one involves its interaction with biological molecules, such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death in cancer cells. Additionally, it can inhibit enzymes like topoisomerases, further contributing to its anticancer activity .
Comparaison Avec Des Composés Similaires
Phenanthridine: The parent compound, known for its DNA-binding properties.
Acridine: An isomer of phenanthridine with similar biological activities.
Nitidine Chloride: A natural phenanthridine derivative with anticancer properties.
NK109: A synthetic phenanthridine derivative with antitumor effects
Uniqueness: 8-(Trifluoromethyl)phenanthridin-6(5H)-one is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This modification can lead to improved pharmacokinetic properties and increased potency compared to other phenanthridine derivatives .
Propriétés
Formule moléculaire |
C14H8F3NO |
|---|---|
Poids moléculaire |
263.21 g/mol |
Nom IUPAC |
8-(trifluoromethyl)-5H-phenanthridin-6-one |
InChI |
InChI=1S/C14H8F3NO/c15-14(16,17)8-5-6-9-10-3-1-2-4-12(10)18-13(19)11(9)7-8/h1-7H,(H,18,19) |
Clé InChI |
KHQKHUHVWNTTPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C(F)(F)F)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13139213.png)
![Ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-](/img/structure/B13139218.png)

![4-(Chloromethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13139243.png)




![2-Iodothiazolo[4,5-b]pyridine](/img/structure/B13139256.png)



![5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13139283.png)

